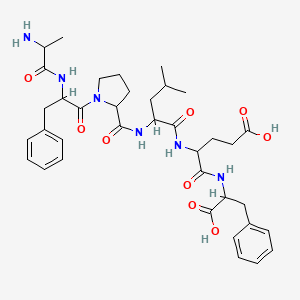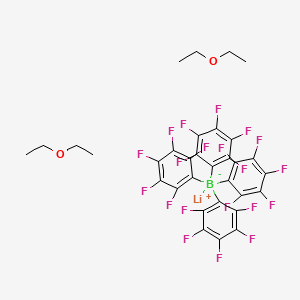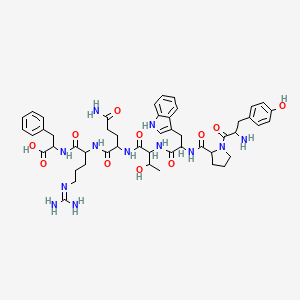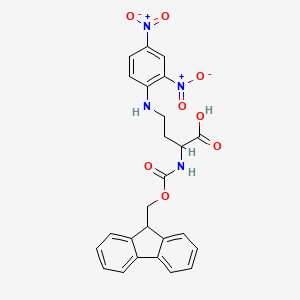
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((2,4-dinitrophenyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-d-dab(dnp)-oh is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in peptide synthesis as a protecting group for the amino function. The d-dab(dnp) part of the compound refers to a d-isomer of diaminobutyric acid with a dinitrophenyl group attached. This compound is particularly useful in the field of peptide synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-dab(dnp)-oh typically involves the protection of the amino group of diaminobutyric acid with the Fmoc group. This is followed by the introduction of the dinitrophenyl group. The process generally involves the following steps:
Fmoc Protection: The amino group of diaminobutyric acid is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Dinitrophenylation: The protected amino acid is then reacted with dinitrofluorobenzene to introduce the dinitrophenyl group.
Industrial Production Methods
Industrial production of Fmoc-d-dab(dnp)-oh follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Fmoc-d-dab(dnp)-oh can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines can react with the dinitrophenyl group under mild conditions.
Major Products Formed
Deprotection: The major product is the free amino acid with the dinitrophenyl group still attached.
Substitution: The major products are substituted derivatives of the original compound, depending on the nucleophile used.
科学的研究の応用
Fmoc-d-dab(dnp)-oh has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized peptides for various industrial applications.
作用機序
The mechanism of action of Fmoc-d-dab(dnp)-oh primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. The dinitrophenyl group can be used as a handle for further functionalization or as a probe in biochemical assays. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
類似化合物との比較
Similar Compounds
Fmoc-d-dap(dnp)-oh: Similar to Fmoc-d-dab(dnp)-oh but with a different side chain.
Fmoc-d-orn(dnp)-oh: Another similar compound with an ornithine backbone instead of diaminobutyric acid.
Uniqueness
Fmoc-d-dab(dnp)-oh is unique due to its specific combination of the Fmoc protecting group and the dinitrophenyl functional group. This combination allows for versatile applications in peptide synthesis and biochemical research, making it a valuable tool in various scientific fields.
特性
IUPAC Name |
4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWAVNNODKLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
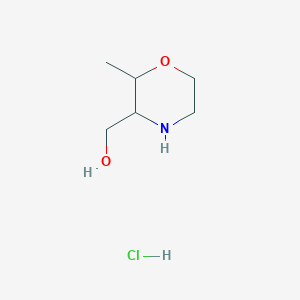
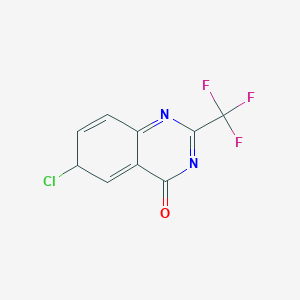
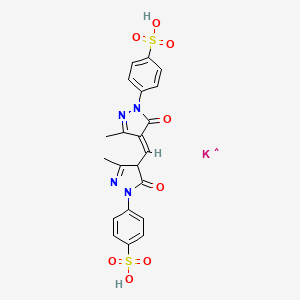
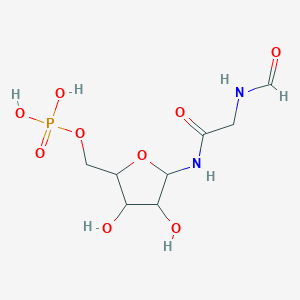
![methyl 3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319777.png)

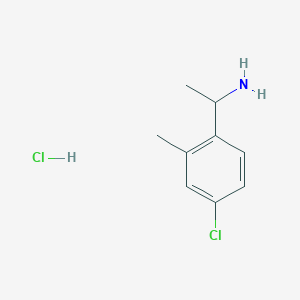

![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)
![2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid](/img/structure/B12319833.png)
